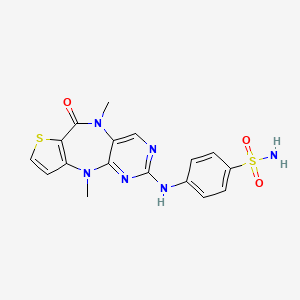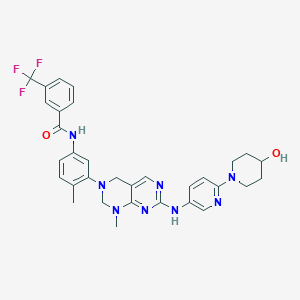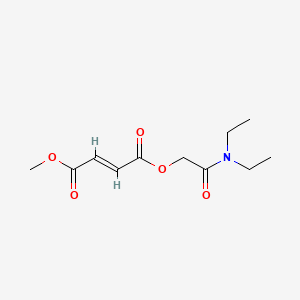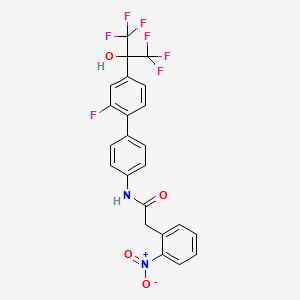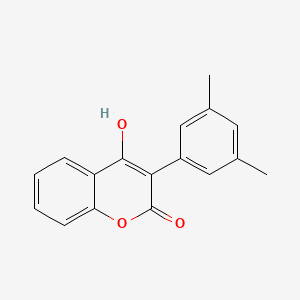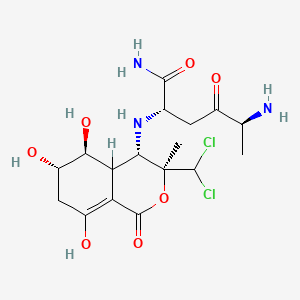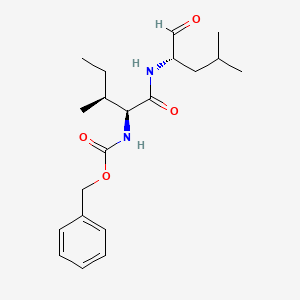
Z-Ile-Leu-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ile-Leu-aldehyde: is a potent and competitive peptide aldehyde inhibitor of gamma-secretase and Notch signaling pathwaysThis compound has significant implications in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
Mechanism of Action
Target of Action
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO, is a potent and competitive peptide aldehyde inhibitor . Its primary targets are γ-secretase and Notch . These targets play a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
Mode of Action
This compound interacts with its targets by blocking the Notch signaling pathway . Notch receptors undergo a series of proteolytic cleavages after binding their cognate ligands of the Delta-like and Jagged family . γ-Secretase, a large protease complex, cleaves the membrane-bound form of Notch and releases the intracellular domain of the Notch receptor . This step in Notch signaling is pivotal in the activation of this signaling cascade .
Biochemical Pathways
The inhibition of the Notch signaling pathway by this compound affects various biochemical pathways. For instance, it has been shown to significantly downregulate Th17-associated cytokine levels in murine Th17 in vitro polarization assays . It also impairs murine osteoclast differentiation of receptor activator of NF-κB ligand (RANKL)-stimulated RAW264.7 murine monocyte/macrophage cell line .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water and ethanol but can be dissolved in dmso . This solubility profile may impact its bioavailability.
Result of Action
This compound has been shown to reduce cell viability and induce apoptosis in murine MOPC315.BM myeloma cells with high Notch activity . It also targets mammary cancer stem-like cells because it dramatically prevents in vitro mammosphere formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Ile-Leu-aldehyde involves the formylation of enolates and enols, which is a standard approach for the preparation of beta-oxoaldehydes. Enolates are commonly formylated by alkyl formates in crossed-Claisen condensations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various biochemical assays.
Biology: Employed in studies involving cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
DAPT: Another gamma-secretase inhibitor with similar inhibitory effects on Notch signaling.
LY-411575: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.
Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.
Uniqueness: Z-Ile-Leu-aldehyde is unique due to its high potency and competitive inhibition of gamma-secretase and Notch signaling. It has shown significant efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLUFQGNVGLKR-SZMVWBNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


